molecular formula C11H13N3O B011872 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one CAS No. 107295-33-0

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Cat. No. B011872
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, also known as AM-694, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 and has since been studied for its potential therapeutic applications in various medical fields.

Mechanism Of Action

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, inflammation, and appetite.

Biochemical And Physiological Effects

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and appetite suppression. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one in scientific research is its high potency and selectivity for the cannabinoid receptors. This allows for precise targeting of the endocannabinoid system and the study of its various physiological functions. However, one limitation is the lack of long-term safety data, which may limit its clinical translation.

Future Directions

There are several future directions for the study of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, including further investigation of its potential therapeutic applications in pain management, cancer treatment, and neurological disorders. Additionally, more research is needed to understand the long-term safety profile of the compound and its potential for clinical translation. Finally, the development of novel synthetic cannabinoids with improved potency and selectivity may lead to the discovery of new therapeutic targets and applications.

Synthesis Methods

The synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one involves the reaction of 4-aminobenzonitrile with 2,3-dihydro-1-methyl-1H-pyridin-4-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.

Scientific Research Applications

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one has been extensively studied for its potential therapeutic applications in various medical fields, including pain management, cancer treatment, and neurological disorders. In preclinical studies, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRFHZLKNYRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957950
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

CAS RN

36725-28-7
Record name Ici 109,081
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036725287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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